molecular formula C8H6F4O2 B1350987 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol CAS No. 92339-07-6

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Cat. No.: B1350987
CAS No.: 92339-07-6
M. Wt: 210.13 g/mol
InChI Key: SDHKGYDQOGCLQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol can be achieved through various methods. One common approach involves the reaction of 2,3,5,6-tetrafluorobenzene with formaldehyde under acidic conditions to introduce the hydroxymethyl groups . The reaction is typically carried out at room temperature and requires careful control of the pH to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol involves its interaction with specific molecular targets. In biological systems, it can act as a metabolite of pyrethroid pesticides, influencing various biochemical pathways. The hydroxymethyl groups allow it to form hydrogen bonds with target molecules, thereby affecting their function and activity .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoro-1,4-bis(hydroxymethyl)benzene
  • 2,3,5,6-Tetrafluoro-alpha,alpha’-dihydroxy-p-xylene
  • 2,3,5,6-Tetrafluoro-p-xylene-alpha,alpha’-diol

Comparison: 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is unique due to its specific arrangement of fluorine atoms and hydroxymethyl groups, which confer distinct chemical properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKGYDQOGCLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CO)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399296
Record name 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92339-07-6
Record name 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthesis routes for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol?

A1: Two main synthesis routes for this compound have been reported:

  • Route 1: This method involves reacting 1,2,4,5-tetrafluoro benzene with paraformaldehyde, sulfuric acid, and zinc chloride in the presence of chlorosulfonic acid. This reaction yields 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride as an intermediate, which is then hydrolyzed with alkali, water, and ethanol to produce the desired this compound. [] This method is considered advantageous due to its simplicity, minimal waste generation, and cost-effectiveness.
  • Route 2: This method starts with 2,3,5,6-tetrafluoro-1,4-terephthalonitrile, which is reacted with dry hydrogen chloride gas in an ether solvent followed by the addition of low carbon alcohol. This yields 2,3,5,6-tetrafluoro-1,4-imino-terephthalate, which is then reacted with water to produce 2,3,5,6-tetrafluoro-1,4-terephthalic acid diester. Finally, a catalyzed hydrogenation reduction of the diester yields this compound. [] This method is favored for its easily accessible starting materials and avoidance of high-concentration acidic waste.

Q2: Can this compound be used as a precursor for other chemical syntheses?

A: Yes, this compound can be utilized as a starting material for synthesizing other compounds. For example, it can be converted to 4-methyl-2,3,5,6-tetrafluorobenzenemethanol through a two-step process involving chlorination followed by catalytic hydrogenolysis. [, ] This highlights the versatility of this compound as a building block in organic synthesis.

Q3: Are there any analytical methods available to detect and quantify this compound?

A: Research indicates that gas chromatography-mass spectrometry (GC-MS/MS) can be employed for the sensitive and efficient determination of this compound, particularly in biological samples like urine. [, ] This technique enables the detection of this compound alongside other pyrethroid metabolites, offering insights into potential exposure levels.

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